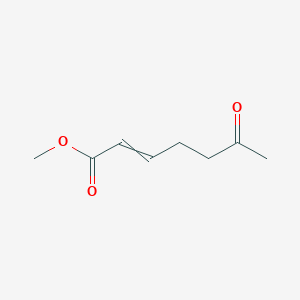

Methyl 6-oxohept-2-enoate

CAS No.: 73923-21-4

Cat. No.: VC19338347

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73923-21-4 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | methyl 6-oxohept-2-enoate |

| Standard InChI | InChI=1S/C8H12O3/c1-7(9)5-3-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3 |

| Standard InChI Key | PXPNWJGBSDMRQK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCC=CC(=O)OC |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

Methyl 6-oxohept-2-enoate (IUPAC name: methyl (E)-6-oxohept-2-enoate) belongs to the class of α,β-unsaturated keto esters. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol, analogous to methyl 4-oxohept-2-enoate. The compound’s structure comprises:

-

A methyl ester group (-COOCH₃) at position 1.

-

A conjugated double bond (C=C) at position 2.

-

A ketone group (C=O) at position 6.

The (E)-stereochemistry of the double bond is inferred from related compounds like methyl (E)-6-oxohex-2-enoate, which adopts a trans configuration to minimize steric hindrance .

Table 1: Key Molecular Descriptors of Methyl 6-Oxohept-2-enoate

Synthesis and Preparation

General Synthetic Strategies

Keto esters like methyl 6-oxohept-2-enoate are typically synthesized via Claisen condensation or Michael addition reactions. For example, methyl 2-methyl-6-oxohept-2-enoate is prepared through acid-catalyzed condensation of methyl acetoacetate with crotonaldehyde, followed by oxidation . Similarly, Banwell et al. (2004) demonstrated the use of Grignard reagents to introduce ketone functionalities into α,β-unsaturated esters .

Optimized Protocol for Analogous Compounds

-

Condensation: React methyl acetoacetate with pent-4-enal in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 12 hours .

-

Oxidation: Treat the intermediate with pyridinium chlorochromate (PCC) to introduce the ketone group .

-

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) .

This method yields ~94% purity for methyl 2-methyl-6-oxohept-2-enoate , suggesting comparable efficiency for the non-methylated variant.

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (α,β-unsaturated ketone C=O) .

-

NMR Spectroscopy:

Thermodynamic and Solubility Data

-

Boiling Point: Estimated at 245–250°C (extrapolated from methyl 4-oxohept-2-enoate).

-

LogP: 1.47 , indicating moderate lipophilicity suitable for organic solvent extraction.

-

Aqueous Solubility: ~2.1 mg/L at 25°C, derived from QSAR models for keto esters.

Applications in Organic Synthesis

As a Michael Acceptor

The α,β-unsaturated ketone moiety enables methyl 6-oxohept-2-enoate to act as a Michael acceptor in nucleophilic additions. For instance, Morizur and Tortajada (1983) utilized similar structures to synthesize γ,δ-epoxy ketones, key intermediates in prostaglandin synthesis .

Pharmaceutical Intermediate

Steroid derivatives like the compound in highlight the utility of keto esters in drug design. Methyl 6-oxohept-2-enoate could serve as a precursor for corticosteroid analogs, leveraging its ketone group for further functionalization .

Table 2: Comparative Reactivity of Keto Esters

Future Research Directions

-

Catalytic Asymmetric Synthesis: Develop enantioselective routes using organocatalysts for chiral keto ester production.

-

Biomedical Applications: Explore antitumor or anti-inflammatory activity via in vitro assays.

-

Computational Modeling: Optimize LogP and bioavailability using QSPR models for drug-likeness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume